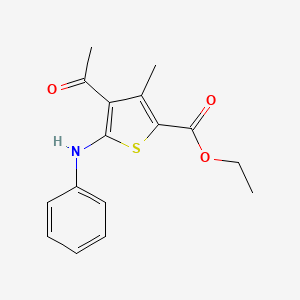

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

Übersicht

Beschreibung

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is an organic compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . This compound is a thiophene derivative, characterized by the presence of an ethyl ester, acetyl, anilino, and methyl groups attached to a central thiophene ring . It is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of Substituents: The acetyl, anilino, and methyl groups are introduced through various substitution reactions. For instance, the acetyl group can be added via Friedel-Crafts acylation, while the anilino group can be introduced through nucleophilic substitution.

Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

This compound, with the CAS number 393802-93-2, is a compound characterized by its unique thiophene structure and various functional groups. Its molecular formula is , and it has a molecular weight of 303.38 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets, leading to various pharmacological effects.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions : this compound can undergo condensation with other reactants to form new compounds with diverse functionalities.

- Cyclization Reactions : The compound can be utilized in cyclization processes to create cyclic structures that are prevalent in natural products and pharmaceuticals .

Material Science

The thiophene moiety is known for its electronic properties, making this compound a candidate for applications in organic electronics, such as:

- Conductive Polymers : Incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in electronic devices.

- Dyes and Pigments : The vibrant colors associated with thiophene derivatives make them suitable for use in dyes and pigments for textiles and coatings .

Wirkmechanismus

The mechanism of action of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

Ethyl 4-acetyl-3-methyl-5-(phenylamino)thiophene-2-carboxylate: Similar structure but different substitution pattern.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

4-Acetyl-5-anilino-3-methyl-2-thiophenecarboxylic acid: Similar structure but without the ester group.

Biologische Aktivität

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Formation of Thiophene Ring : The thiophene ring is created through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

- Substituent Introduction : The acetyl, anilino, and methyl groups are added via substitution reactions, such as Friedel-Crafts acylation for the acetyl group.

- Esterification : The final step involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods can be scaled up for industrial production while optimizing reaction conditions to enhance yield and purity .

This compound exhibits its biological activity primarily through interactions with various molecular targets:

- Enzyme Binding : The compound can bind to specific enzymes, altering their activity and potentially inhibiting or enhancing biochemical pathways.

- Receptor Interaction : It also interacts with receptors, which may lead to significant biological effects such as antimicrobial or anticancer activities .

Antimicrobial Properties

Research indicates that sulfur-containing heterocycles like this compound possess notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, it was shown to inhibit the growth of melanoma cells significantly at concentrations as low as 10 µM. This inhibition was associated with changes in signaling pathways that regulate cell proliferation and motility .

Case Studies

- Inhibition of Cancer Cell Growth : In a controlled study, this compound exhibited a growth inhibition rate of 66% against melanoma cells at a concentration of 10 µM. This was attributed to its ability to interfere with critical signaling pathways involved in tumor progression .

- Antimicrobial Efficacy : Another study tested the compound against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that it displayed significant antibacterial activity, particularly against resistant strains .

Research Findings Summary

Eigenschaften

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 | |

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393802-93-2 | |

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.